![molecular formula C7H10O B2991345 Bicyclo[3.1.0]hexane-6-carbaldehyde CAS No. 1510939-61-3](/img/structure/B2991345.png)
Bicyclo[3.1.0]hexane-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[3.1.0]hexane-6-carbaldehyde is an organic compound with the molecular formula C7H10O. It is a bicyclic structure, meaning it contains two fused rings. This compound is notable for its unique structural features, which include a cyclopropane ring fused to a cyclobutane ring, with an aldehyde functional group attached to the cyclobutane ring. The compound is used in various chemical research applications due to its interesting reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[3.1.0]hexane-6-carbaldehyde can be synthesized through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with aminocyclopropanes. The reaction is typically carried out using an organic or iridium photoredox catalyst under blue LED irradiation. This method provides good yields and is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic route mentioned above can be adapted for larger-scale production. The use of photoredox catalysts and LED irradiation makes the process scalable and efficient for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.0]hexane-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be used.
Major Products
Oxidation: Bicyclo[3.1.0]hexane-6-carboxylic acid.
Reduction: Bicyclo[3.1.0]hexane-6-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bicyclo[3.1.0]hexane-6-carbaldehyde is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s derivatives are used in the study of enzyme interactions and protein binding due to their conformational rigidity.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific mechanical properties.
Mechanism of Action
The mechanism of action of bicyclo[3.1.0]hexane-6-carbaldehyde involves its interaction with molecular targets through its aldehyde functional group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the formation of stable adducts. This interaction can modulate the activity of the target proteins, making it useful in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A simple cyclic hydrocarbon with a six-membered ring.
Cyclopropane: A three-membered ring hydrocarbon.
Cyclobutane: A four-membered ring hydrocarbon.
Uniqueness
Bicyclo[3.1.0]hexane-6-carbaldehyde is unique due to its fused bicyclic structure, which imparts significant strain and reactivity. Unlike cyclohexane, cyclopropane, or cyclobutane, this compound has a rigid and constrained conformation, making it a valuable scaffold in medicinal chemistry for designing molecules with specific binding properties and reduced off-target effects .
Properties
IUPAC Name |
bicyclo[3.1.0]hexane-6-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-4-7-5-2-1-3-6(5)7/h4-7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDTXYVPCLFNJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 5-[(2-oxo-4-propylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2991264.png)
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2991267.png)
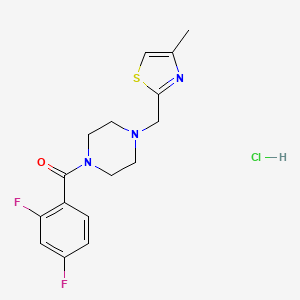
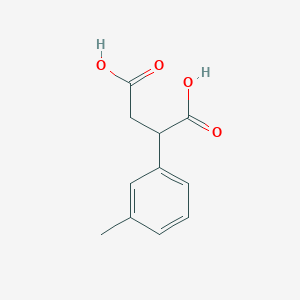
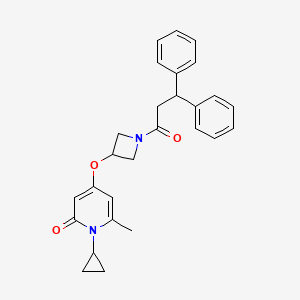
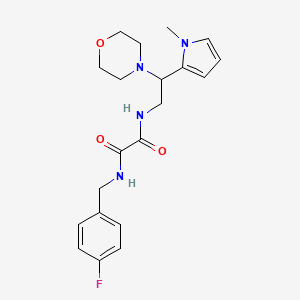
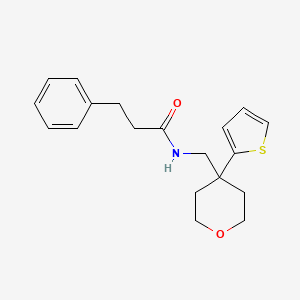
![1,1-Difluoro-6-((4-fluoro-3-methylphenyl)sulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2991275.png)

![[3-(Trifluoromethyl)phenyl]methanesulfonyl fluoride](/img/structure/B2991279.png)
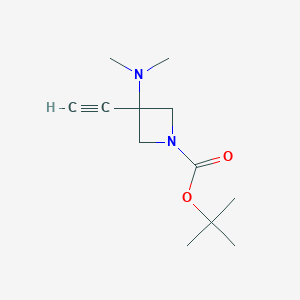
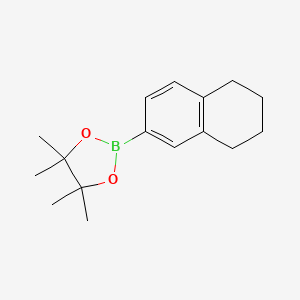
![2-methoxy-5-methyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide](/img/structure/B2991284.png)
![Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide](/img/new.no-structure.jpg)
